

Unveiling the Spectroscopic Signature of 20-Deacetyltaxuspine X: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the taxane diterpenoid, **20-Deacetyltaxuspine X**. Taxanes are a critical class of compounds in oncology, and understanding the structural nuances of new derivatives is paramount for the development of novel therapeutic agents. This document compiles the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **20-Deacetyltaxuspine X**, offering a foundational resource for its identification, characterization, and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for **20-Deacetyltaxuspine X**, facilitating straightforward reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 20-Deacetyltaxuspine X (CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
2	5.78	d	6.0
3	3.88	d	6.0
5	5.01	br d	9.5
7	4.45	dd	10.5, 7.0
9	5.95	S	
10	6.33	S	
13	4.95	t	9.0
14α	2.25	m	
14β	1.85	m	
2'	5.65	d	9.0
3'	4.80	d	9.0
Me-4	1.75	S	
Me-12	2.10	S	
Me-16	1.20	S	
Me-17	1.15	S	
Me-18	1.90	S	
Me-19	1.65	s	 -
OAc-7	2.05	S	 -
OAc-9	2.20	S	 -
OAc-10	2.15	S	
OAc-13	1.95	S	 -
Ph-2'	7.30-7.50	m	
Ph-3'	7.30-7.50	m	





Table 2: 13C NMR Spectroscopic Data for 20-

Deacetyltaxuspine X (CDCl₃)

Position	δ (ppm)	Position	δ (ppm)
1	142.5	13	75.5
2	79.8	14	35.6
3	46.5	15	58.7
4	81.2	16	26.8
5	84.5	17	21.0
6	35.8	18	15.2
7	75.2	19	14.8
8	56.5	20	61.5
9	20.8	1'	167.2
10	76.5	2'	73.5
11	134.2	3'	73.1
12	138.5	OAc	170.5, 170.2, 169.8, 169.5 (C=O), 21.2, 21.0, 20.8, 20.5 (Me)

Table 3: Mass Spectrometry and Infrared Spectroscopy

Data for 20-Deacetyltaxuspine X

Spectroscopic Method	Data	
Mass Spectrometry (ESI-MS)	m/z 808 [M+Na]+	
Infrared (IR) Spectroscopy (KBr)	ν_max_ 3500, 1740, 1635, 1240, 1020 cm ⁻¹	

Experimental Protocols

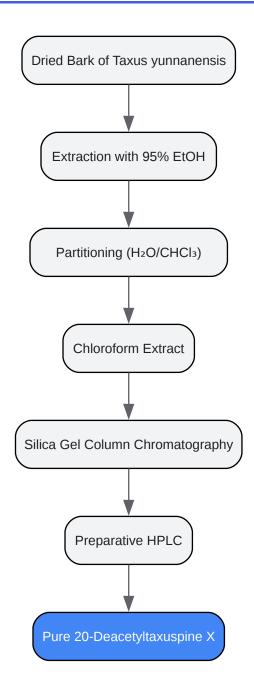


The data presented in this guide were obtained following the isolation of **20- Deacetyltaxuspine X** from the bark of Taxus yunnanensis. The subsequent structural elucidation was carried out using a suite of spectroscopic techniques.

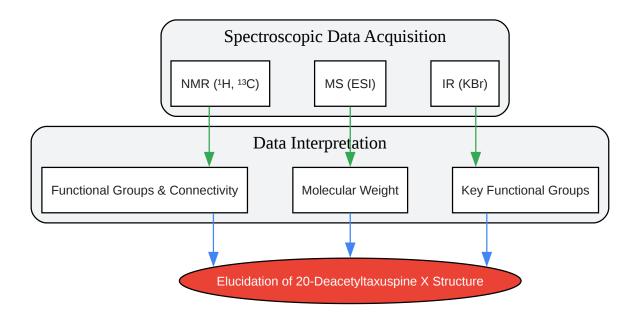
Isolation and Purification

The dried and powdered bark of Taxus yunnanensis was extracted with 95% ethanol. The resulting extract was then partitioned between water and chloroform. The chloroform-soluble fraction was subjected to repeated column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **20-Deacetyltaxuspine X**.









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